molecular formula C23H19NO5 B6502667 9-[(furan-2-yl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 929444-59-7

9-[(furan-2-yl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6502667
CAS No.: 929444-59-7
M. Wt: 389.4 g/mol
InChI Key: LONDWDAFTACHML-UHFFFAOYSA-N
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Description

The compound 9-[(furan-2-yl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one belongs to the chromenooxazinone class, characterized by a fused chromene-oxazine scaffold. This structure is modified at position 9 with a furan-2-ylmethyl group and at position 3 with a 2-methoxyphenyl substituent. Chromenooxazinones are synthesized via aminomethylation of hydroxylated isoflavones with amino alcohols and formaldehyde, yielding tautomeric hemi-aminals influenced by solvent polarity and substituent electronics ().

Properties

IUPAC Name

9-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-26-20-7-3-2-6-16(20)19-13-28-23-17(22(19)25)8-9-21-18(23)12-24(14-29-21)11-15-5-4-10-27-15/h2-10,13H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONDWDAFTACHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-[(furan-2-yl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities supported by empirical evidence.

Chemical Structure and Synthesis

The molecular structure of the compound features a chromeno[8,7-e][1,3]oxazin core with substituents that include a furan ring and a methoxyphenyl group. The synthesis typically involves multi-step organic reactions under controlled conditions to ensure high purity and yield.

Synthetic Route Overview

  • Starting Materials : Furan-2-carbaldehyde and 2-methoxyphenyl derivatives.
  • Reagents : Use of catalysts such as ionic liquids or traditional organic solvents.
  • Reaction Conditions : Optimized temperature and reaction time to enhance yield.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance:

  • In Vitro Antifungal Activity : The compound showed significant antifungal activity against strains such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values comparable to standard antifungal agents like Miconazole .
  • In Vitro Antibacterial Activity : It also exhibited moderate antibacterial effects against Escherichia coli and Staphylococcus aureus, indicating its potential as a broad-spectrum antimicrobial agent .
CompoundTarget OrganismMIC (μg/mL)
9-FuranC. albicans25
9-FuranA. niger15
9-FuranE. coli48
9-FuranS. aureus52

The proposed mechanism involves the inhibition of specific enzymes critical for fungal cell membrane synthesis, particularly targeting ergosterol biosynthesis pathways. This inhibition is similar to that observed with established antifungal agents .

Case Studies

  • Study on Ergosterol Biosynthesis : A detailed study demonstrated that the compound inhibited the enzyme lanosterol 14α-demethylase in C. albicans, leading to reduced ergosterol levels in treated cultures. This was evidenced by spectrophotometric analysis showing decreased ergosterol peaks at specific wavelengths .
  • Comparative Analysis with Other Compounds : In comparative studies with structurally similar compounds, this derivative showed superior activity against certain fungal strains, indicating the significance of its unique structural features in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Chromenooxazinone derivatives vary in substituents at positions 3 (aryl groups) and 9 (alkyl/heteroaryl chains), significantly impacting their physicochemical and biological profiles. Below is a comparative analysis:

Compound Name R3 R9 Yield (%) Melting Point (°C) Molecular Weight Key Biological Activity Reference
Target Compound 2-Methoxyphenyl Furan-2-ylmethyl N/A N/A ~381* N/A Hypothetical
9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-chromenooxazin-4-one (4a, n=3) 4-Methoxyphenyl 4-Hydroxybutyl 82 Not reported 384.1 Tautomerization studies
9-(4-Hydroxypentyl)-3-(3,4-dimethoxyphenyl)-chromenooxazin-4-one (4b, n=4) 3,4-Dimethoxyphenyl 4-Hydroxypentyl 73 Not reported 400.2 Tautomerization studies
9-Benzyl-2-phenyl-chromenooxazin-4-one (6a) Phenyl Benzyl 40 138–140 370.14 Antiviral/anti-phytopathogenic
9-(2-Methylbenzyl)-2-phenyl-chromenooxazin-4-one (6b) Phenyl 2-Methylbenzyl 60 124–128 384.16 Antiviral/anti-phytopathogenic
9-(Furan-3-ylmethyl)-3-(4-methoxyphenyl)-chromenooxazin-4-one (7) 4-Methoxyphenyl Furan-3-ylmethyl Not reported Not reported ~377* Osteoblast formation, anti-osteoporosis

*Molecular weight estimated based on structural similarity.

Key Structural and Functional Differences

  • The furan-2-ylmethyl group at R9 differs from the furan-3-ylmethyl group in Compound 7 (), which showed dual osteoblast/osteoclast modulation. Substitution at furan positions (2 vs. 3) may affect steric interactions and binding affinity.
  • Biological Activity Trends :

    • Antiviral Activity : Benzyl-substituted derivatives (e.g., 6a, 6b) exhibit moderate antiviral activity, with higher yields (40–70%) correlating with bulkier substituents ().
    • Anti-Osteoporosis Activity : Compound 7’s furan-3-ylmethyl group enhances osteoblast differentiation via BMP/Smad signaling and inhibits osteoclastogenesis via RANKL pathways, outperforming ipriflavone in vivo (). The target compound’s furan-2-ylmethyl group may offer distinct pharmacokinetic properties.
  • Synthetic Accessibility: Hydroxyalkyl-substituted derivatives (e.g., 4a, 4b) are synthesized in high yields (65–83%) via aminomethylation (), whereas benzyl analogs (6a–e) require column chromatography, yielding 40–70% ().

Spectroscopic and Analytical Data

  • NMR/IR/MS Consistency :
    • All compounds show characteristic ¹H NMR signals for aromatic protons (δ 6.7–8.1 ppm) and oxazine methylene groups (δ 3.9–4.3 ppm) ().
    • IR spectra confirm carbonyl (C=O) stretches near 1639–1695 cm⁻¹ and hydroxyl (O–H) bands at ~3262–3441 cm⁻¹ for hydroxyalkyl derivatives ().
    • HR-MS data align with theoretical molecular weights (e.g., Compound 6a: calc’d 370.1438, found 370.1432) ().

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